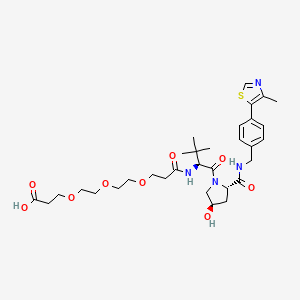
(S,R,S)-AHPC-PEG3-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S,R,S)-AHPC-PEG3-propionic acid” is a complex organic compound. The (S,R,S) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of atoms in a molecule and the effects of these arrangements . The “AHPC” part could refer to a specific type of ligand used in protein degradation and PROTAC (proteolysis-targeting chimeras) technology . “PEG3” likely refers to a polyethylene glycol unit, which is often used in bioconjugation reactions, drug delivery, and as a linker in various biological and chemical applications. “Propionic acid” is a common carboxylic acid.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the AHPC ligand, the addition of the PEG3 linker, and the incorporation of the propionic acid group . The exact synthesis process would depend on the specific structures and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the stereochemistry at its chiral centers . The (S,R,S) notation provides some information about the configuration of these chiral centers .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For example, the AHPC part of the molecule could be involved in protein degradation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure and functional groups. Stereoisomers, such as the (S,R,S) form of this compound, can have identical physical properties, such as solubility and melting point .Aplicaciones Científicas De Investigación
Proton Exchange Membranes for Electrochemical Energy Applications
(S,R,S)-AHPC-PEG3-propionic acid: is utilized in the development of sustainable proton exchange membranes (PEMs) . These membranes are crucial for proton exchange membrane fuel cells (PEMFCs) and proton exchange membrane water electrolyzers (PEMWEs) , which are integral to the hydrogen economy. The crosslinking with sulfonic acid enhances the mechanical robustness, water-stability, and proton conductivity, making it a promising alternative to conventional perfluorosulfonic acid ionomers .
Antimicrobial Peptide Design
The compound plays a role in the design of antimicrobial peptides. By integrating cell-penetrating peptides and amyloidogenic fragments , researchers have developed peptides with significant antimicrobial activity. These peptides are effective against a range of multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria, offering a potential solution to the growing issue of antibiotic resistance .
4D Printed Shape Memory Polymers in Biomedicine
In the biomedical field, (S,R,S)-AHPC-PEG3-propionic acid is used in the creation of 4D printed shape memory polymers . These materials can change shape in response to external stimuli and hold great promise for applications such as biodegradable stents , self-fitting implants , and drug delivery systems that can adapt to the dynamic environment of the human body .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJFYORSLEJKX-BEYSDYMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)
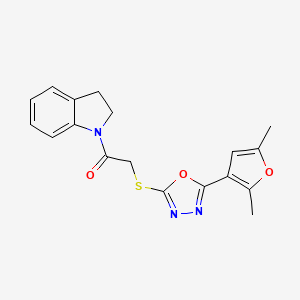
![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)
![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2872421.png)
![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)
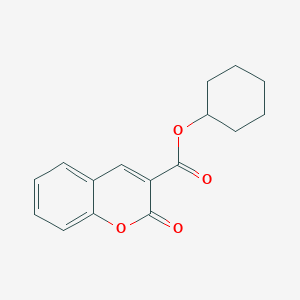
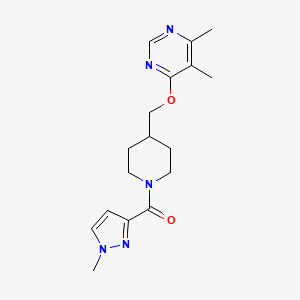

![1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide](/img/structure/B2872430.png)
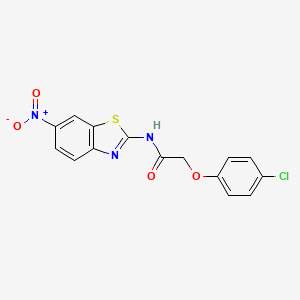
![3-(3-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2872433.png)